REACTION_CXSMILES
|
C([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]([CH2:16][CH2:17][OH:18])[C:10]=1[CH:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:11]([CH2:16][CH2:17][OH:18])[C:10]=1[CH:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
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Name
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3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
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Quantity
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12.37 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCO)C(C1=CC=CC=C1)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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1.2 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The catalyst is removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate is concentrated to dryness by evaporation
|
Type
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CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from methanol
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(N(C=CC1=O)CCO)C(C1=CC=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |